molecular formula C12H24O2 B14730307 2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane CAS No. 5420-92-8

2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane

Cat. No.: B14730307
CAS No.: 5420-92-8
M. Wt: 200.32 g/mol
InChI Key: OQNACRHCUQZBEQ-UHFFFAOYSA-N
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Description

2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound is characterized by its unique structural arrangement, which includes ethyl, methyl, and propyl groups attached to the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with diols. One common method is the reaction of a suitable carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the compound. Catalysts like zirconium tetrachloride (ZrCl4) can also be employed for acetalization under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization of the dioxane ring, which prevents hydrolysis under mild acidic or basic conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethyl-2-methyl-4-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl, methyl, and propyl groups enhances its hydrophobicity and stability compared to other dioxanes .

Properties

CAS No.

5420-92-8

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2,5-diethyl-2-methyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C12H24O2/c1-5-8-11-10(6-2)9-13-12(4,7-3)14-11/h10-11H,5-9H2,1-4H3

InChI Key

OQNACRHCUQZBEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)(C)CC)CC

Origin of Product

United States

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